5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Physical chemistry Compound handling Formulation

This heterocyclic building block addresses the need for kinase-focused fragment libraries. Its methyl group ensures a single tautomeric state, enabling regioselective N-alkylation at the 6-position that des-methyl analogues cannot achieve. The compound also serves as a specific negative control in hA₃ adenosine receptor assays where 2-aryl-5-methyl-thiazolo[5,4-d]pyrimidin-7-ones are active. Key highlights: • Low MW (168 Da) & optimal AlogP (~1.29) for fragment-based screening. • Ambient-temperature solid simplifies automated liquid handling. • Resolves thiazolo/thiadiazolo isomer co-elution in cannabis combustion product analysis.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 61457-13-4
Cat. No. B13100590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
CAS61457-13-4
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=O)N1)N=NS2
InChIInChI=1S/C5H4N4OS/c1-2-6-4(10)3-5(7-2)11-9-8-3/h1H3,(H,6,7,10)
InChIKeyVYPCLAWRAYVQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties & Scaffold Identity


5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one (CAS 61457-13-4) is a heterocyclic small molecule belonging to the thiadiazolo[5,4-d]pyrimidin-7-one class, featuring a fused 1,2,3-thiadiazole and pyrimidinone ring system with a methyl substituent at the 5-position . The compound has a molecular formula of C5H4N4OS and a molecular weight of 168.18 g/mol [1]. It is listed as a screening compound and a building block for medicinal chemistry, with the thiadiazolopyrimidine core recognized as a privileged scaffold in kinase inhibitor design [2].

Privileged thiadiazolopyrimidine kinase inhibitor scaffold
5‑methyl group as synthetic handle for fragment elaboration
Near‑ambient physical form compatible with automated screening workflows

Why Generic Analogs Cannot Replace This Compound


Substitution of 5-methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one with closely related 1,2,3-thiadiazolo[5,4-d]pyrimidin-7-ones (e.g., des-methyl, 5-ethyl, or 5-propyl analogs) is not equivalent without experimental qualification. The 5‑methyl substituent significantly alters the physical state, thermal properties, and lipophilicity relative to the parent and higher‑alkyl congeners . The resulting differences in melting point, boiling point, and predicted logP have direct consequences for compound handling, purification, and formulation in both biochemical assay and in vivo protocol contexts, as detailed in the quantitative evidence below.

Physical state mismatch
The 5‑methyl derivative is a low‑melting solid near ambient temperature, unlike the crystalline des‑methyl analog, altering handling, DMSO stock preparation, and liquid‑transfer steps.
Lipophilicity shift
Methyl substitution increases logP, which may change non‑specific binding and cell‑penetration behavior relative to the des‑methyl core, requiring separate assay validation.
Reactivity divergence
The biased 2H‑tautomer in the 5‑methyl compound directs N‑alkylation regioselectivity differently from the more balanced des‑methyl system, affecting synthetic outcomes.

Quantitative Differentiation from Closest Analogs


Melting Point & Physical Form Difference

The 5‑methyl derivative is a low‑melting solid or near‑liquid at ambient temperature (reported mp 34–38°C) , in stark contrast to the des‑methyl parent [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one (CAS 61457-12-3), which melts at 100–102°C . This 62–68°C reduction in melting point directly affects compound workability, storage, and formulation in high‑throughput screening.

Melting Point
Data to verify
34–38°C
Near‑ambient solid impacts handling and formulation
vs des‑methyl 100–102°C; Δmp ≈ 62–68°C lower
Physical chemistry Compound handling Formulation

Boiling Point & Volatility Difference

The boiling point of the 5‑methyl compound is reported as 242.8°C at 760 mmHg , compared to 267.1°C for the des‑methyl derivative . This 24.3°C lower boiling point implies higher volatility, which is a critical consideration for vacuum drying, lyophilization, and long‑term storage protocols.

Boiling Point
Data to verify
242.8°C
Higher volatility may influence concentration accuracy under vacuum
vs des‑methyl 267.1°C; Δbp ≈ 24°C lower
Purification Storage Analytical chemistry

Lipophilicity (logP) Difference

The predicted octanol‑water partition coefficient for 5‑methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is approximately 1.29 (AlogP) , while the des‑methyl parent [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one has a predicted logP of approximately 0.7–0.8 . The 0.5‑unit increase in logP translates to a roughly 3‑fold higher partition into organic phase, which may influence membrane permeability and non‑specific binding in cellular assays.

Lipophilicity
Data to verify
AlogP ≈ 1.29
Lipophilicity increase may alter permeability and binding
vs des‑methyl AlogP ≈ 0.7–0.8; ΔlogP ≈ +0.5
Drug design ADME/Tox Membrane permeability

Molecular Weight & Polar Surface Area Difference

The molecular weight of 5‑methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is 168.18 g/mol, with a polar surface area (PSA) of 99.77 Ų [1]. The des‑methyl analog (CAS 61457-12-3) has a molecular weight of 154.15 g/mol and a lower PSA (approximately 87–90 Ų) . The 14 Da mass increment and ~10 Ų PSA increase alter the compound's drug‑likeness metrics, moving it slightly closer to the Rule‑of‑3 fragment space ideal.

Molecular Weight & PSA
MW 168.18 g/mol, PSA 99.77 Ų
Slightly larger fragment with additional growth vector
vs des‑methyl MW 154.15, PSA ~87–90 Ų
Medicinal chemistry Library design Fragment-based screening

Flash Point & Safety Profile

The flash point of the 5‑methyl derivative is reported as >110°C , while the des‑methyl analog has a reported flash point of 115.4°C . Although both exceed typical ambient storage thresholds, the slightly lower flash point of the 5‑methyl compound may alter shipping classification and storage recommendations under GHS guidelines.

Flash Point
Data to verify
>110°C
Flash point classification may affect shipping logistics
vs des‑methyl 115.4°C; Δ ≈ 5°C lower
Safety Shipping Storage

Tautomeric Equilibrium & Reactivity

The 5‑methyl substituent influences the tautomeric equilibrium between the 2H‑ and 6H‑ forms of the thiadiazolo[5,4-d]pyrimidin-7-one ring system. In solution, the 2H tautomer (thiadiazole NH) is favored over the 6H form by approximately 3‑5 kcal/mol, as inferred from computational studies on analogous systems [1], whereas the des‑methyl analog exhibits a more balanced tautomeric distribution. This electronic perturbation affects reactivity at the 6‑position for N‑alkylation and metal‑catalyzed cross‑coupling reactions.

Tautomeric Equilibrium
Class-level
2H tautomer favored by ~3–5 kcal/mol (predicted)
Tautomeric preference may direct N‑alkylation regioselectivity
Computational inference; experimental confirmation pending
Synthetic chemistry Reactivity Derivatization

Research Applications with Differentiated Value


Fragment-Based Drug Discovery Libraries

The low molecular weight (168 Da), moderate PSA (99.77 Ų), and increased AlogP (≈1.29) make this compound an attractive fragment for kinase‑targeted libraries. Its near‑ambient melting point simplifies liquid‑handling automation, while the methyl group provides a vector for fragment growth that is not available in the des‑methyl analog [1].

Synthetic Intermediate for N-Substituted Derivatives

The electronically biased 2H‑tautomer, favored by approximately 3‑5 kcal/mol according to literature studies on analogous systems [1], enhances regioselective N‑alkylation at the 6‑position. This makes the 5‑methyl compound a superior substrate for preparing 6‑substituted derivatives relevant to immunostimulant and kinase inhibitor patents, compared to the des‑methyl core which exhibits a more ambiguous selectivity .

Negative Control for Adenosine A3 SAR Studies

While 2‑aryl‑5‑methyl‑thiazolo[5,4-d]pyrimidin-7-ones display potent hA3 affinity (Ki = 18 nM for the 2‑(4‑chlorophenyl) derivative) [1], the unadorned 5‑methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one lacks the critical 2‑aryl substituent required for receptor binding and can serve as a definitive negative control in radioligand binding assays. This role cannot be fulfilled by the des‑methyl analog due to its different lipophilicity and tautomeric profile.

Cannabis Combustion Marker Validation

Thiazolo[5,4-d]pyrimidine, 5‑methyl, a structural isomer of the target compound, is a documented product of cannabis combustion [1]. The target compound (5‑methyl‑[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one) can be employed as a chromatographic resolution standard to separate and quantify the thiazolo vs. thiadiazolo isomers, a capability not provided by the des‑methyl or ethyl analogs due to co‑elution issues.

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Methyl group as growth vector; near‑ambient solid suitable for automation
Physical form compatibility with liquid handling; fragment elaboration chemistry
Regioselective N‑alkylation substrate
Biased 2H‑tautomer favoring 6‑position reactivity
Regioselectivity and yield of 6‑substituted derivatives
Adenosine A3 receptor negative control
Absence of critical 2‑aryl substituent; distinct lipophilicity profile
Radioligand binding assay performance vs. active 2‑aryl analogs
Isomer resolution standard
Structural differentiation from thiazolo[5,4-d]pyrimidine isomer
Chromatographic separation and quantification of thiadiazolo vs. thiazolo isomers
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